6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound with the molecular formula and a molecular weight of approximately 413.48 g/mol. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a pyrazolo[3,4-d]pyridazine core, which is significant in various pharmacological activities.
The synthesis of 6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be achieved through several synthetic pathways. One common method involves the condensation of an indoline derivative with a pyrazolo-pyridazine precursor.
The molecular structure of 6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one features several key components:
The compound's InChI key is WWERGFMKEZIVSK-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54.
The compound can participate in various chemical reactions due to its reactive functional groups:
The physical properties of 6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one include:
Chemical properties include:
Data on melting point or boiling point are not readily available but can be determined through experimental methods.
6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has potential applications in:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: